molecular formula C23H26FN3O2 B2593766 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide CAS No. 866895-91-2

2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2593766
CAS No.: 866895-91-2
M. Wt: 395.478
InChI Key: HKSKQAXSRWOALX-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-substituted 2-arylacetamides, characterized by a central imidazolone ring fused with a tert-butylphenyl group and an acetamide moiety linked to a 3-fluorophenyl substituent.

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c1-22(2,3)16-11-9-15(10-12-16)20-21(29)27(23(4,5)26-20)14-19(28)25-18-8-6-7-17(24)13-18/h6-13H,14H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSKQAXSRWOALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable diketone with an amine under acidic or basic conditions.

    Introduction of the tert-Butylphenyl Group: This step involves the alkylation of the imidazole ring with a tert-butylphenyl halide in the presence of a base.

    Attachment of the Fluorophenylacetamide Group: The final step is the acylation of the imidazole derivative with a fluorophenylacetamide precursor using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the carbonyl group in the imidazole ring, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of tert-butyl alcohol derivatives.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Antibacterial Properties

Research has indicated that derivatives of imidazole compounds exhibit significant antibacterial activity. For instance:

  • A study demonstrated that certain imidazole derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • The compound's structure allows for interaction with bacterial enzymes or cell membranes, potentially disrupting their function.

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties:

  • Some studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
  • The presence of the fluorophenyl group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against various cancer cell lines.

Therapeutic Applications

  • Antimicrobial Agents : Given its antibacterial properties, this compound could serve as a lead structure for developing new antibiotics.
  • Cancer Therapy : Its potential anticancer activity positions it as a candidate for further investigation in oncology.
  • Inflammation Modulation : Some imidazole derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFindings
Foroumadi et al. (2020)Investigated the antibacterial properties of imidazole derivatives; found significant activity against S. aureus and E. coli .
ChemDiv Screening (2024)Identified the compound as a promising candidate for drug development due to its unique structure and biological activities .
PubChem Analysis (2025)Compiled data on the molecular properties and potential applications of the compound .

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The tert-butylphenyl group may enhance binding affinity through hydrophobic interactions, while the fluorophenylacetamide group could participate in hydrogen bonding and electrostatic interactions. The imidazole ring may act as a pharmacophore, interacting with active sites of enzymes or receptors.

Comparison with Similar Compounds

Structural and Conformational Differences

The target compound shares a backbone common to N-substituted 2-arylacetamides but differs in its substitution pattern. Key comparisons include:

Feature Target Compound Analogous Compounds (Examples from )
Aryl Substituents 4-tert-Butylphenyl, 3-fluorophenyl 3,4-Dichlorophenyl, 4-bromophenyl, 4-chlorophenyl
Steric Effects High (tert-butyl group) Moderate (chloro/bromo substituents)
Dihedral Angles Estimated: ~50–70° (due to tert-butyl bulk) Reported: 44.5–77.5° (varies with substituent)
Hydrogen Bonding Potential N–H⋯O/F interactions R²²(10) dimers via N–H⋯O bonds , influenced by halogen substituents
  • Substituent Impact : The tert-butyl group in the target compound likely reduces conformational flexibility compared to smaller halogens (Cl, Br) in analogs, as seen in dichlorophenyl derivatives where dihedral angles between aromatic rings range from 44.5° to 77.5° . Fluorine’s electronegativity may enhance hydrogen-bond acceptor strength compared to chlorine .

Hydrogen Bonding and Crystal Packing

  • Target Compound : Predicted to form N–H⋯O/F-mediated dimers or chains, akin to R²²(10) motifs observed in dichlorophenyl analogs . Fluorine’s smaller size and higher electronegativity may favor stronger but less frequent hydrogen bonds compared to chlorine .
  • Analogous Compounds : Dichlorophenyl derivatives exhibit dimerization via N–H⋯O bonds, with geometry dependent on substituent positioning. For example, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide forms three distinct conformers in its asymmetric unit due to steric and electronic effects .

Electronic and Computational Insights

  • DFT Studies: While the target compound’s computational data are unavailable, related acetamides (e.g., 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol) have been analyzed via DFT for electronic properties, revealing planar amide groups and delocalized electron densities . The tert-butyl group in the target compound may increase electron-donating effects compared to electron-withdrawing halogens.

Key Research Findings and Implications

Hydrogen-Bonding Efficiency : Fluorine’s electronegativity may favor stronger intermolecular interactions, though its smaller atomic radius could reduce geometric compatibility with common hydrogen-bonding motifs .

Biological Potential: Structural similarity to penicillin derivatives suggests possible antibiotic applications, but the tert-butyl group’s bulk may affect membrane permeability .

Biological Activity

The compound 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide (also referred to as C924-0961) is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N3O3C_{25}H_{31}N_{3}O_{3}, and its structure features an imidazole ring, a tert-butylphenyl group, and a fluorophenyl acetamide moiety. The presence of these functional groups suggests a potential for diverse biological interactions.

PropertyValue
Molecular FormulaC25H31N3O3C_{25}H_{31}N_{3}O_{3}
Molecular Weight433.54 g/mol
IUPAC Name2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide

Antimicrobial Activity

Research has indicated that compounds with imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit bacterial growth by interfering with DNA synthesis and causing cell death through the formation of reactive radicals . The specific compound has not been extensively studied for its antimicrobial effects; however, its structural similarities to known active imidazole derivatives suggest potential efficacy against various pathogens.

Anticancer Potential

Imidazole derivatives have been recognized for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. Preliminary studies on related compounds indicate that modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within biological systems. Imidazole-containing compounds are known to modulate various biological pathways, including signal transduction and metabolic regulation. The binding affinity to target proteins can lead to altered enzymatic activity or gene expression changes, contributing to their pharmacological effects.

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) Studies :
    • Research has demonstrated that variations in the substituents on the imidazole ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances potency against certain targets compared to unsubstituted analogs .
  • In Vitro Studies :
    • In vitro assays have shown that similar compounds exhibit significant inhibition of cell proliferation in cancer models. For example, a study reported that imidazole derivatives could reduce viability in breast cancer cell lines by inducing apoptosis at micromolar concentrations .
  • Pharmacokinetics :
    • While specific pharmacokinetic data for this compound is lacking, related imidazole derivatives typically exhibit favorable absorption and distribution characteristics due to their lipophilicity and ability to penetrate biological membranes .

Q & A

Basic: What are the common synthetic strategies for constructing the imidazole core in this compound?

The imidazole core is typically synthesized via cyclocondensation reactions. For example, substituted imidazoles can be prepared by reacting α-ketoamides with aldehydes or ammonium acetate under acidic conditions . Modifications to the 2,5-dihydro-1H-imidazol-5-one scaffold may involve introducing tert-butylphenyl groups via nucleophilic substitution or coupling reactions. Substituent positioning (e.g., tert-butyl at C4 and dimethyl groups at C2) requires careful optimization of steric and electronic factors during ring closure .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions, particularly distinguishing between tert-butyl, fluorophenyl, and acetamide groups via chemical shifts and coupling patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities, such as the spatial arrangement of the 2,2-dimethyl group relative to the oxo group on the imidazole ring. Crystallographic data from analogous imidazole derivatives (e.g., dihydrate structures) highlight hydrogen-bonding networks critical for stability .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, especially for detecting halogen (F) and tert-butyl substituents .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., density functional theory) predict transition states and intermediate energies, enabling identification of low-energy pathways for imidazole ring formation. For instance, ICReDD’s approach combines reaction path searches with machine learning to prioritize solvent systems or catalysts that reduce activation barriers for key steps like acetamide coupling or tert-butylphenyl introduction . Computational workflows also screen steric clashes between substituents, minimizing byproduct formation .

Advanced: What statistical experimental design approaches minimize trial-and-error in optimizing reaction conditions?

  • Factorial Design : Tests multiple variables (e.g., temperature, solvent polarity, catalyst loading) simultaneously to identify interactions affecting yield. For example, a Central Composite Design could optimize the cyclization step by modeling nonlinear relationships between reaction time and acidity .
  • Response Surface Methodology (RSM) : Maps optimal conditions for introducing the 3-fluorophenyl acetamide group while avoiding over-substitution. This is critical for maintaining regioselectivity in crowded imidazole systems .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may explain discrepancies. For fluorophenyl-containing compounds, fluorinated metabolites often exhibit altered pharmacokinetics .
  • Protein Binding Assays : Surface plasmon resonance (SPR) quantifies target engagement differences under physiological vs. controlled conditions. Poor correlation may arise from serum protein interactions or off-target effects in vivo .
  • Dose-Response Re-evaluation : Adjust in vitro assays to mimic in vivo redox or pH conditions, reducing false negatives .

Advanced: What strategies elucidate structure-activity relationships (SAR) when modifying substituents on the imidazole and acetamide moieties?

  • Bioisosteric Replacement : Swapping the 3-fluorophenyl group with other halophenyl or electron-withdrawing groups (e.g., nitro) tests electronic effects on target binding. Analogous imidazole derivatives show that bulkier substituents (e.g., tert-butyl) enhance metabolic stability but may reduce solubility .
  • Free-Wilson Analysis : Quantifies contributions of individual substituents (e.g., dimethyl vs. diethyl at C2) to biological activity. This requires synthesizing a library of derivatives with systematic substitutions .
  • Molecular Dynamics Simulations : Predicts how substituent-induced conformational changes in the imidazole ring affect docking with biological targets (e.g., kinases or GPCRs) .

Advanced: How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Nanofiltration : Selectively removes unreacted starting materials (e.g., tert-butylphenyl precursors) based on molecular weight cut-offs.
  • Simulated Moving Bed Chromatography (SMB) : Separates stereoisomers or regioisomers arising during imidazole ring formation. This is critical for ensuring >95% purity in enantiomerically sensitive applications .

Advanced: What mechanistic insights guide the mitigation of oxidative degradation during storage?

  • Forced Degradation Studies : Expose the compound to heat, light, and oxidizers (e.g., H2_2O2_2) to identify degradation pathways. Fluorophenyl groups are prone to dehalogenation under UV light, necessitating amber glass storage .
  • Stabilizer Screening : Co-formulation with antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) reduces metal-catalyzed oxidation of the acetamide moiety .

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